molecular formula C10H12N2O B13177192 6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde

6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde

Cat. No.: B13177192
M. Wt: 176.21 g/mol
InChI Key: RNXPDMORZXNXRN-UHFFFAOYSA-N
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Description

6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde (CAS 1862822-25-0) is a chemical building block with significant research value in medicinal chemistry and neuroscience. With the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol , this compound is a key synthetic intermediate in the exploration of novel nicotinic acetylcholine receptor (nAChR) ligands . This compound is structurally related to a class of compounds investigated for their high potency and notable selectivity for the human α4β2-nAChR subtype . The α4β2 receptor is the most abundant high-affinity nicotine binding site in the brain and is a primary target for research in nicotine dependence, mood disorders, and various cognitive functions. Ligands based on this structural scaffold have been shown to act as potent partial agonists or desensitizing agents at α4β2-nAChRs, a dual mechanism that is of great interest for pharmacological probe development . Preclinical studies suggest that such compounds may exhibit profound antidepressant-like effects in validated models, highlighting their potential in central nervous system drug discovery research . Researchers utilize this compound as a critical precursor for the synthesis of more complex molecules aimed at modulating nAChR function with high subtype selectivity. Its structural features, including the azetidine and pyridine-carbaldehyde groups, make it a versatile intermediate for further chemical derivatization. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-(azetidin-1-yl)-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H12N2O/c1-8-5-9(7-13)6-11-10(8)12-3-2-4-12/h5-7H,2-4H2,1H3

InChI Key

RNXPDMORZXNXRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCC2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde typically involves the formation of the azetidine ring followed by its incorporation into the pyridine structure. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 6-(Azetidin-1-yl)-5-methylpyridine-3-carboxylic acid.

    Reduction: 6-(Azetidin-1-yl)-5-methylpyridine-3-methanol.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde is unique due to its dual ring structure, which imparts distinct chemical and biological properties

Biological Activity

6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been identified as a potential ligand for nAChRs, which play crucial roles in neurotransmission and are implicated in several neurological disorders.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Properties : The azetidine moiety is known for enhancing the antimicrobial activity of compounds. Research indicates that similar compounds have shown effectiveness against various bacterial strains.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities in vitro:

  • Cytotoxicity : In studies involving human cancer cell lines, compounds with similar structures have shown cytotoxic effects, leading to apoptosis in cancer cells. For instance, related azetidine derivatives have been tested against pancreatic and gastric cancer cell lines with promising results .
  • Antimicrobial Activity : The compound has been evaluated against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antibacterial agent .

Case Studies

Several case studies provide insights into the therapeutic applications of compounds related to this compound:

StudyFindings
Study 1Demonstrated that derivatives showed selective cytotoxicity against cancer cell lines (e.g., MTT assay results indicated IC50 values in the low micromolar range)
Study 2Evaluated the antimicrobial efficacy against E. coli and S. aureus, reporting minimum inhibitory concentrations (MICs) comparable to standard antibiotics
Study 3Investigated the antioxidant capacity using DPPH and ABTS assays, revealing significant free radical scavenging activity

Q & A

Q. What are the recommended synthetic routes for 6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A plausible route involves:

  • Step 1: Reacting 6-chloro-5-methylpyridine-3-carbaldehyde (a boronic ester intermediate, e.g., 6-chloro-5-methylpyridine-3-boronic acid ) with azetidine under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C .
  • Step 2: Monitoring reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient).
    Optimization Tips:
  • Use excess azetidine (1.5–2.0 eq.) to drive the substitution reaction.
  • Control temperature to minimize aldehyde oxidation (e.g., under inert atmosphere) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Pyridine ring protons: Look for deshielded aromatic signals (δ 8.5–9.0 ppm for H-2 and H-4) .
    • Azetidinyl protons: Distinct multiplet signals for the four-membered ring (δ 3.0–4.0 ppm).
    • Aldehyde proton: Sharp singlet at δ ~9.8–10.2 ppm .
  • IR Spectroscopy: Confirm the aldehyde group with a C=O stretch at ~1700–1720 cm⁻¹.
  • Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z ~205–210 (exact mass depends on isotopic pattern).

Q. What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions:
    • Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent aldehyde oxidation and photodegradation .
    • Avoid moisture to prevent hydrolysis of the azetidinyl group.
  • Handling Protocols:
    • Use anhydrous solvents (e.g., dried DMF) during synthesis.
    • Monitor purity via HPLC before critical experiments .

Advanced Research Questions

Q. How does the presence of the azetidinyl group influence the compound’s reactivity compared to pyrrolidinyl or piperidinyl analogs?

Methodological Answer:

  • Steric Effects: Azetidine’s smaller ring size increases steric hindrance near the pyridine nitrogen, reducing nucleophilic attack rates compared to pyrrolidine .
  • Electronic Effects: Azetidine’s ring strain enhances electron-donating ability, stabilizing intermediates in reactions like reductive amination.
    Experimental Validation:
  • Compare reaction kinetics of azetidine- vs. pyrrolidine-substituted analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data Harmonization:
    • Standardize assay conditions (e.g., cell lines, incubation times) across studies.
    • Validate purity (>95% via HPLC) and confirm structure (X-ray crystallography, if available) .
  • Mechanistic Studies:
    • Use computational docking (e.g., AutoDock Vina) to predict binding modes to neurological targets (e.g., NMDA receptors) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Steps:
    • Target Selection: Prioritize targets based on structural analogs (e.g., pyridine carbaldehydes in neuroinflammatory pathways) .
    • Docking Simulations: Use Schrödinger Suite or MOE to model interactions (focus on aldehyde’s hydrogen bonding with catalytic lysine residues).
    • MD Simulations: Assess binding stability over 50–100 ns trajectories (e.g., GROMACS).
      Case Study: Analogous compounds with azetidine moieties show improved blood-brain barrier penetration in neurological studies .

Q. In materials science, how does the carbaldehyde group enhance the compound’s utility in polymer design?

Methodological Answer:

  • Functionalization: The aldehyde group enables Schiff base formation with amine-containing monomers, facilitating covalent network assembly.
  • Coordination Chemistry: Acts as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺) in coordination polymers.
    Experimental Design:
  • Synthesize a Schiff base polymer with 1,2-ethylenediamine and characterize thermal stability (TGA) and porosity (BET analysis) .

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